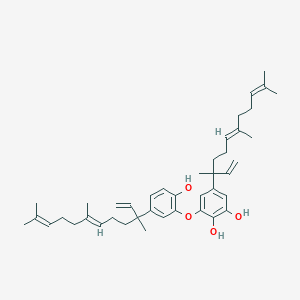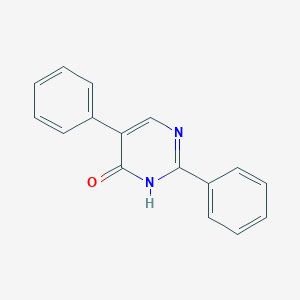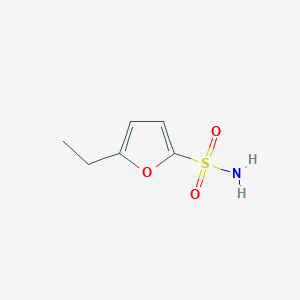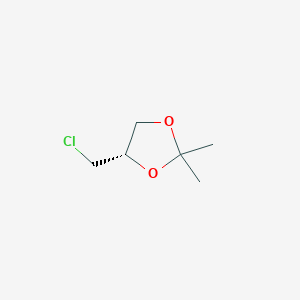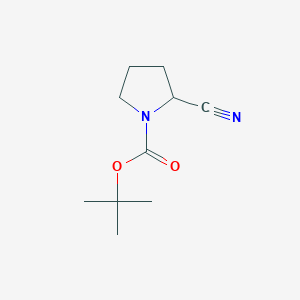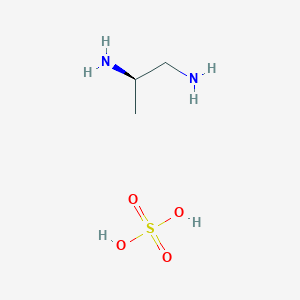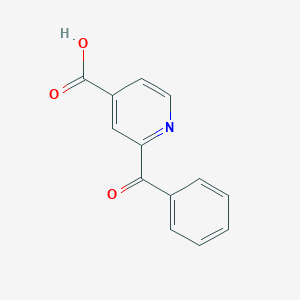![molecular formula C12H17N3S B114737 N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea CAS No. 155047-58-8](/img/structure/B114737.png)
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea, also known as CPMEPTU, is a thiourea derivative that has been synthesized and studied extensively for its potential application in scientific research. CPMEPTU is a small molecule that has shown promising results in various studies, making it a potential candidate for further investigation in the field of biomedical research.
Wirkmechanismus
The mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is not fully understood. However, studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential application in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and division. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential application in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in lab experiments is its ease of synthesis. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can be synthesized using a simple and efficient method, which makes it a cost-effective option for researchers. Additionally, N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to have low toxicity, which makes it a safe option for use in lab experiments.
However, one of the limitations of using N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in certain types of experiments. Additionally, the mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea. One potential direction is to further investigate its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to investigate the mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in more detail, which may provide insights into its potential applications in various scientific research fields. Additionally, further studies are needed to investigate the potential side effects of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea and its long-term safety.
Synthesemethoden
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclopropylmethylamine and 4-pyridyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea.
Wissenschaftliche Forschungsanwendungen
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been extensively studied for its potential application in various scientific research fields. One of the most promising applications of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is in the field of cancer research. Studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has anti-cancer properties and can inhibit the growth of cancer cells. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
155047-58-8 |
|---|---|
Produktname |
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea |
Molekularformel |
C12H17N3S |
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9(11-4-6-14-7-5-11)15(12(13)16)8-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H2,13,16) |
InChI-Schlüssel |
KEMLILBGBYFHBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
Kanonische SMILES |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
Synonyme |
Thiourea, N-(cyclopropylmethyl)-N-[1-(4-pyridinyl)ethyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



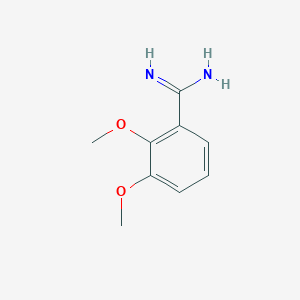


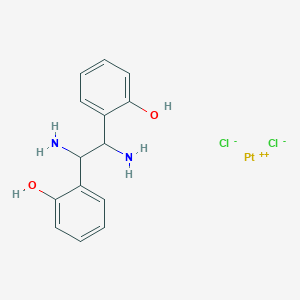
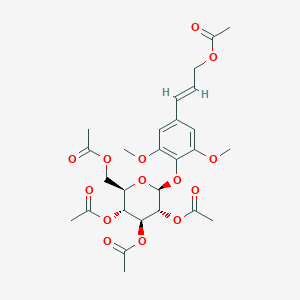
silane](/img/structure/B114667.png)
